molecular formula C13H7Cl5 B15159399 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene CAS No. 656805-38-8

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene

Cat. No.: B15159399
CAS No.: 656805-38-8
M. Wt: 340.5 g/mol
InChI Key: GXDIYMGUKBAGCC-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is a polychlorinated aromatic compound characterized by a central benzene ring substituted with two chlorine atoms at positions 2 and 2. Attached to position 1 is a dichloro(4-chlorophenyl)methyl group, forming a highly halogenated structure.

Properties

CAS No.

656805-38-8

Molecular Formula

C13H7Cl5

Molecular Weight

340.5 g/mol

IUPAC Name

2,4-dichloro-1-[dichloro-(4-chlorophenyl)methyl]benzene

InChI

InChI=1S/C13H7Cl5/c14-9-3-1-8(2-4-9)13(17,18)11-6-5-10(15)7-12(11)16/h1-7H

InChI Key

GXDIYMGUKBAGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Catalytic Chlorination with Phosphorus Trichloride

A widely documented approach involves the chlorination of 2,4-dichlorotoluene in the presence of phosphorus trichloride (PCl₃) as a catalyst. Under controlled conditions (120°C, chlorine gas injection, and light irradiation), the methyl group undergoes progressive chlorination to yield 2,4-dichlorobenzylidene dichloride as the primary product (85.18% purity). The reaction terminates when gas chromatography (GC) analysis confirms ≥99% conversion of the starting material. Post-treatment isolation via fractional distillation or crystallization ensures separation from by-products such as 2,4-dichlorotrichloromethylbenzene (13.8%) and residual starting material.

This method’s efficiency stems from the synergistic effects of PCl₃, which facilitates chlorine activation, and light irradiation, promoting radical-mediated substitution. However, the process requires meticulous temperature control to avoid over-chlorination and side reactions.

Phosphorus Pentachloride-Mediated Synthesis

Reaction with Adjacent Chlorinated Toluenes

Patent CN103288591A outlines a high-yield synthesis using phosphorus pentachloride (PCl₅) and ethylene dichloride as the solvent. In this method, 400 g of adjacent chlormezanone (assumed to be 1,2-dichlorotoluene) reacts with 420 g PCl₅ at 87°C under reflux for 12 hours. Hydrolysis with ice-water followed by multiple aqueous washes yields a pale yellow solution of 1-chloro-2-(dichloro(benzene)methyl)benzene with 99.54% purity and a 96.2% yield.

Key advantages include:

  • Solvent choice : Ethylene dichloride enhances reaction homogeneity and minimizes side product formation.
  • Scalability : The protocol demonstrates consistent yields at multi-liter scales, making it industrially viable.

A comparative study using methylene dichloride as the solvent resulted in lower yields (92.1%) and a viscous tan product, underscoring the critical role of solvent selection.

Mechanistic Insights and By-Product Analysis

Chlorination Pathways

The chlorination of toluenes proceeds via a radical chain mechanism initiated by light or heat. PCl₃ and PCl₅ act as chlorinating agents and Lewis acid catalysts, polarizing the C-Cl bond and facilitating electrophilic substitution. In the case of 2,4-dichlorotoluene, chlorination preferentially targets the methyl group due to the electron-donating effects of adjacent chlorine atoms, stabilizing intermediate carbocations.

By-Product Formation

Common by-products include:

  • 2,4-Dichlorobenzyl chloride (0.62%): Formed during incomplete chlorination.
  • 2,4-Dichlorotrichloromethylbenzene (13.8%): Resulting from over-chlorination under prolonged reaction times.

Comparative Analysis of Methodologies

Parameter PCl₃ Catalyzed Chlorination PCl₅ in Ethylene Dichloride
Temperature 120°C 87°C (reflux)
Reaction Time Until ≥99% conversion 12 hours
Yield 85.18% 96.2%
Purity 85.18% 99.54%
By-Products 13.8% trichloromethyl derivative 0.32% residual starting material
Scalability Industrial-scale Multi-liter pilot scale

The PCl₅ method offers superior yield and purity, while the PCl₃ route provides a cost-effective alternative for bulk production despite higher by-product formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution (SNAr) at activated positions on the aromatic ring. The electron-withdrawing chlorine substituents direct incoming nucleophiles to specific sites.

Reaction Type Conditions Reagents Products References
Hydroxylation120–130°C, aqueous baseNaOH/KOH in H₂O or ethanolPhenolic derivatives via replacement of chlorine atoms
Amination120°C, polar aprotic solventPrimary/secondary aminesSubstituted anilines (e.g., piperazine derivatives)
Thiolation80–100°C, DMFSodium sulfide (Na₂S)Thiophenol analogs

Key Findings :

  • Reaction rates depend on the steric hindrance of the dichloromethyl group and the electronic effects of substituents.

  • Amination reactions yield pharmacologically relevant intermediates, such as piperazinyl derivatives used in drug synthesis .

Hydrolysis and Elimination

The dichloromethyl group participates in hydrolysis and elimination under controlled conditions:

Reaction Type Conditions Reagents Products References
Hydrolysis57°C, acidic or basic aqueousH₂O/H₃O⁺ or OH⁻Benzoic acid derivatives or chlorobenzyl alcohols
Dehydrohalogenation135°C, inert solventKOtBu/DBUFormation of chlorostilbene analogs via HCl elimination

Mechanistic Insights :

  • Hydrolysis proceeds through a benzylic carbocation intermediate stabilized by adjacent chlorine atoms .

  • Elimination reactions require strong bases to abstract β-hydrogens, forming conjugated dienes or aromatic alkenes.

Friedel-Crafts Alkylation

Despite the electron-deficient aromatic system, the compound acts as an electrophile in Friedel-Crafts reactions under aggressive conditions:

Reaction Type Conditions Reagents Products References
Alkylation80°C, Lewis acid catalystAlCl₃, toluenePolychlorinated diphenylmethane derivatives

Limitations :

  • Low reactivity due to electron-withdrawing chlorine substituents necessitates high temperatures and excess catalysts.

Environmental Degradation Pathways

Though not a primary focus of synthetic applications, environmental studies reveal degradation mechanisms:

Reaction Type Conditions Reagents Products References
PhotolysisUV light, atmospheric O₂N/AChlorinated benzophenones and CO₂
Microbial Reductive DechlorinationAnaerobic, soil microbiotaMicroorganismsPartially dechlorinated metabolites (e.g., dichlorobenzene derivatives)

Implications :

  • Persistent in environmental matrices due to slow degradation rates .

Scientific Research Applications

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is an organochlorine compound with the molecular formula C13H7Cl5 and a molecular weight of approximately 340.5 g/mol. This compound is characterized by a complex chlorinated structure and has potential applications in various agricultural and chemical industries.

Chemical Reactivity and Synthesis

The chemical reactivity of 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene is influenced by the presence of multiple chlorine atoms, which can undergo substitution reactions typical of aromatic compounds. These reactions are significant for both synthetic applications and environmental degradation studies.

The synthesis of 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene typically involves multi-step organic reactions, requiring careful control of reaction conditions to optimize yield and purity.

Toxicological Effects and Environmental Impact

Research indicates that 2,4-dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene may exhibit toxicological effects similar to other chlorinated compounds. Studies have shown that organochlorines can disrupt endocrine function and may possess carcinogenic properties. The compound's structural similarity to dichlorodiphenyltrichloroethane (DDT) suggests potential impacts on wildlife and human health due to bioaccumulation and persistence in the environment. Exposure to this compound can lead to various adverse effects on biological systems and ecological balance, which is crucial for understanding the compound's safety profile and regulatory implications.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with membrane integrity and enzyme function. The molecular targets include various enzymes involved in metabolic pathways, leading to potential toxic effects .

Comparison with Similar Compounds

Environmental and Toxicological Considerations

  • Persistence : High chlorine content and stable C-Cl bonds suggest resistance to microbial degradation, akin to DDT .
  • Metabolite Formation : Under reductive conditions, the dichloromethyl group may dechlorinate to form less halogenated metabolites (e.g., DDMS, DDMU), though this pathway is slower than for DDE .

Biological Activity

2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene, commonly referred to by its CAS number 656805-38-8, is an organochlorine compound characterized by a complex structure with five chlorine atoms. It has a molecular formula of C₁₃H₇Cl₅ and a molecular weight of approximately 340.46 g/mol. This compound exhibits significant biological activity, particularly in toxicology and environmental studies due to its structural similarity to other well-known chlorinated compounds like DDT.

  • Molecular Formula : C₁₃H₇Cl₅
  • Molecular Weight : 340.46 g/mol
  • Melting Point : 206-207 °C
  • Boiling Point : Approximately 330.3 °C

The presence of multiple chlorine atoms in its structure enhances its reactivity, allowing it to participate in various chemical reactions typical of aromatic compounds. This reactivity is crucial for both synthetic applications and the study of environmental degradation.

Toxicological Effects

Research indicates that 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene exhibits toxicological effects similar to other chlorinated compounds. Notable findings include:

  • Endocrine Disruption : The compound may interfere with hormonal functions in organisms, leading to potential reproductive and developmental issues.
  • Carcinogenic Potential : Its structural characteristics suggest possible carcinogenic properties, raising concerns about long-term exposure in humans and wildlife.

Ecotoxicological Impact

The compound's persistence in the environment raises alarms regarding bioaccumulation in aquatic and terrestrial ecosystems. Studies have shown that exposure can lead to:

  • Aquatic Toxicity : High levels of toxicity have been observed in fish and amphibians, impacting their reproductive success and survival rates.
  • Soil Microbial Communities : Alteration in microbial community structures has been noted, which can affect soil health and nutrient cycling.

Comparative Analysis with Similar Compounds

To understand the biological activity better, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarity IndexUnique Features
Dichlorodiphenyltrichloroethane (DDT)50-29-30.95Widely known pesticide; high environmental persistence
2,4-Dichloro-1-(chloromethyl)benzene94-99-50.91Less chlorinated; simpler structure
1-Chloro-2-(chloromethyl)benzene611-19-80.91Different substitution pattern

This table illustrates how variations in substitution patterns and the number of chlorine atoms influence the properties and applications of these compounds.

Study on Endocrine Disruption

A study published in a peer-reviewed journal highlighted the endocrine-disrupting effects of chlorinated compounds, including 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene. In vitro assays demonstrated that the compound could bind to estrogen receptors, leading to altered gene expression profiles in human cell lines .

Environmental Persistence Study

Another research effort focused on the environmental persistence of this compound compared to DDT. It was found that while both compounds exhibit long half-lives in soil and water systems, the degradation pathways differ significantly due to the unique chlorination pattern of 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene .

Aquatic Toxicity Assessment

A comprehensive assessment evaluated the acute toxicity of this compound on various aquatic species. Results indicated significant lethality at low concentrations (parts per billion), particularly affecting fish larvae and amphibian embryos .

Q & A

Basic Research Questions

Q. What are the IUPAC nomenclature rules for naming 2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene and its isomers?

  • Methodological Answer : The compound’s naming follows IUPAC priority rules for substituents. The parent structure is benzene, with substituents ordered by priority:

  • The dichloro(4-chlorophenyl)methyl group (higher priority due to branching) is assigned position 1.
  • Chlorine atoms occupy positions 2 and 4.
    • Isomer differentiation requires analyzing substituent positions. For example, "2,4-dichloro-1-(dichloro(3-chlorophenyl)methyl)benzene" would indicate a meta-chlorophenyl group. Refer to IUPAC Provisional Recommendations for polynuclear acyclic systems to resolve ambiguities .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify chlorine substitution patterns and aromatic protons. 35Cl^{35}\text{Cl} NMR may resolve electronic environments of chlorine atoms .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 361.89 g/mol) and fragmentation patterns of chlorinated groups .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, critical for verifying the dichloromethyl geometry .

Q. What synthetic routes are effective for laboratory-scale preparation?

  • Methodological Answer :

  • Friedel-Crafts Alkylation : React 4-chlorobenzyl chloride with 1,2,4-trichlorobenzene using AlCl₃ as a catalyst in dichloromethane.
  • Stepwise Chlorination : Chlorinate toluene derivatives sequentially, optimizing temperature (e.g., 70–80°C) and Cl₂ gas flow to avoid over-chlorination .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic aromatic substitution sites. Use software like Gaussian with basis sets (e.g., B3LYP/6-311G**) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study steric hindrance around the dichloromethyl group .
  • Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Q. How are crystallographic data contradictions resolved for chlorinated aromatics?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN command to handle pseudo-merohedral twinning, common in chlorinated systems .
  • Disorder Modeling : Split chlorine atoms into multiple positions with occupancy factors <1.0, guided by residual electron density maps .
  • Validation Tools : Check R-factors and CCDC deposition standards to ensure structural accuracy .

Q. What environmental degradation pathways exist, and how are they analyzed?

  • Methodological Answer :

  • Photolysis Studies : Exclude UV light (254 nm) in aqueous solutions and monitor degradation via HPLC-UV, identifying dechlorinated byproducts .
  • Microbial Degradation : Use soil slurry assays with GC-MS to detect anaerobic reductive dechlorination products (e.g., dichlorobenzene derivatives) .
  • QSAR Modeling : Corporate logP values and Hammett constants to predict persistence in aquatic systems .

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